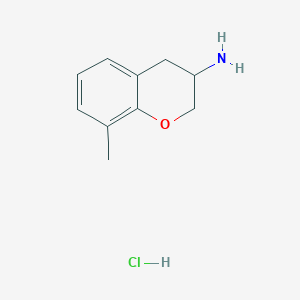

8-methyl-3,4-dihydro-2H-1-benzopyran-3-amine hydrochloride

Descripción

Historical Context of Chroman Derivatives

Chroman derivatives have been integral to organic chemistry since their discovery in the mid-20th century. Early synthetic methods, such as those described in U.S. Patent 4,515,975 (1985), utilized reactions between acetyl-trimethylhydroquinone and ketones to produce chroman frameworks. These methods laid the groundwork for modern applications in medicinal chemistry. By the 2010s, chroman derivatives gained prominence in drug discovery due to their structural versatility. For instance, compounds like 8-methyl-3,4-dihydro-2H-1-benzopyran-3-amine hydrochloride emerged as intermediates in synthesizing agents with anti-breast cancer and antiepileptic activities. Recent advances, such as palladium-catalyzed aminocarbonylation (2024), have further expanded synthetic routes for chroman-2,4-diones and related structures.

The historical evolution of chroman derivatives parallels advancements in natural product research. For example, coumarin—a benzopyran lactone isolated from tonka beans in 1820—highlighted the biological relevance of this scaffold. Chroman derivatives, including tocopherols (vitamin E), later demonstrated antioxidant properties, reinforcing their pharmaceutical potential.

Nomenclature and Classification

The compound This compound follows IUPAC nomenclature rules:

- Root : 2H-1-benzopyran denotes a benzopyran system with a saturated pyran ring fused to benzene.

- Substituents : 3,4-dihydro indicates partial saturation at positions 3 and 4, 8-methyl specifies a methyl group at position 8, and 3-amine designates an amino group at position 3.

- Salt : Hydrochloride confirms the amine’s protonation with HCl.

As a chroman derivative, it belongs to the benzopyran family, characterized by a bicyclic system of benzene fused to a oxygen-containing pyran ring. The compound is classified as a secondary amine salt due to its protonated amino group and chloride counterion.

Structural Relationship to Other Benzopyran Derivatives

The structural features of this compound distinguish it from related benzopyrans:

Unlike coumarin, which contains a lactone group, this compound’s amine and methyl substituents enhance its suitability for functionalization. The methyl group at position 8 and amine at position 3 create steric and electronic effects that influence reactivity, as seen in hydrogenation and acetylation reactions.

Significance in Chemical Research

This compound’s significance lies in its dual role as a synthetic intermediate and bioactive scaffold:

- Drug Discovery : Chroman derivatives exhibit diverse pharmacological activities. For example, 6-substituted chroman-2-carboxylic acid methyl esters show anti-breast cancer (GI~50~ = 34.7 µM) and antiepileptic properties.

- Synthetic Flexibility : The amine group enables Schiff base formation, facilitating the creation of hybrid molecules with isatin moieties for enhanced bioactivity.

- Catalytic Studies : Palladium-catalyzed aminocarbonylation reactions using chroman precursors demonstrate the compound’s utility in constructing complex heterocycles.

Recent studies highlight its use in synthesizing antifungal agents, such as 8-methoxy-3-methyl-4-oxo-4H-chromene-2-carbaldehyde, which inhibits Candida albicans biofilm formation. Additionally, its structural motifs align with voltage-gated sodium channel modulators, suggesting potential in neurological disorder research.

Propiedades

IUPAC Name |

8-methyl-3,4-dihydro-2H-chromen-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO.ClH/c1-7-3-2-4-8-5-9(11)6-12-10(7)8;/h2-4,9H,5-6,11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTEWWKKGQIMGPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)CC(CO2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

8-Methyl-3,4-dihydro-2H-1-benzopyran-3-amine hydrochloride is a chemical compound with significant potential in pharmacology due to its structural features that allow it to interact with various biological targets. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

- Molecular Formula : CHClNO

- Molecular Weight : 199.68 g/mol

- CAS Number : 1803601-90-2

The compound's biological activity is primarily attributed to its interaction with neurotransmitter systems, particularly the serotonin (5-HT) receptors. Research indicates that derivatives of 3,4-dihydro-2H-1-benzopyran exhibit affinity for the 5-HT1A receptor, suggesting potential anxiolytic effects. The structural modifications in these compounds influence their binding affinity and selectivity towards different receptor subtypes.

Anxiolytic Potential

A study investigated a series of 3,4-dihydro-3-amino-2H-1-benzopyran derivatives and found that certain modifications led to enhanced affinity for the 5-HT1A receptors. The compound (+)-9g demonstrated notable anxiolytic activity in vivo across various behavioral models, indicating that similar derivatives like this compound may also possess such properties .

Antioxidant Activity

Research has shown that benzopyran derivatives exhibit antioxidant properties. Compounds tested against DPPH (1,1-diphenylpicrylhydrazyl) showed significant free radical scavenging activity, which is crucial for preventing oxidative stress-related diseases .

Anticancer Activity

Recent studies have highlighted the anticancer potential of chromenopyridine derivatives related to benzopyran structures. These compounds have been shown to inhibit cell proliferation in breast cancer cell lines and induce apoptosis through mechanisms involving microtubule destabilization and cell cycle arrest . The specific activity of 8-methyl derivatives in this context remains an area for further exploration.

Case Studies and Research Findings

Comparación Con Compuestos Similares

Table 1: Structural and Functional Comparison of Benzopyran Derivatives

Key Comparative Insights:

Substituent Effects: Halogenation: Bromine (5-Bromo derivative) and fluorine (6,8-Difluoro) substituents increase molecular weight and alter electronic properties. Bromine may enhance electrophilicity for cross-coupling reactions , while fluorine improves metabolic stability and lipophilicity . Methoxy vs.

Stereochemical Considerations: The (4R)-8-methyl-4-amine stereoisomer demonstrates the importance of chiral centers in pharmacological activity.

Safety and Handling: Brominated analogues (e.g., 8-Bromo-3,4-dihydro-2H-1-benzopyran-3-amine hydrochloride) require stringent safety protocols, as indicated by GHS-compliant safety data sheets . In contrast, non-halogenated derivatives like the 8-methyl compound may pose fewer handling risks.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 8-methyl-3,4-dihydro-2H-1-benzopyran-3-amine hydrochloride generally follows a multi-step process involving the formation of the benzopyran core followed by amination at the 3-position.

Formation of the Benzopyran Core

- Starting Materials: The core benzopyran structure is commonly synthesized by condensation of p-hydroxybenzaldehyde with malonic acid or its derivatives.

- Catalysis: Acidic or basic catalysts are employed to facilitate Knoevenagel condensation and subsequent cyclization to yield benzopyranone intermediates.

- Reaction Conditions: Typical conditions involve refluxing in solvents such as ethanol or acetic acid under controlled temperature to promote ring closure and formation of the dihydrobenzopyran scaffold.

Introduction of the Amine Group (Amination)

- Amination Step: The benzopyranone intermediate undergoes amination to introduce the amine substituent at the 3-position.

- Aminating Agents: Ammonium carbonate or other ammonia sources are used to convert the ketone group into the corresponding amine.

- Reaction Environment: This step often requires elevated temperatures and may be conducted in polar solvents to enhance nucleophilic substitution efficiency.

- Salt Formation: The free amine is then converted into its hydrochloride salt by treatment with hydrochloric acid, improving compound stability and facilitating isolation.

Industrial Production Considerations

- Scale-up Methods: Industrial synthesis employs continuous flow reactors to maintain precise control over reaction parameters such as temperature, pressure, and residence time, thereby enhancing yield and purity.

- Optimization: Reaction conditions are optimized to maximize conversion rates and minimize by-products, often involving catalyst screening and solvent selection.

- Purification: Crystallization of the hydrochloride salt is the preferred purification method, yielding a product with purity typically around 95%.

Summary Table of Preparation Steps

| Step | Process Description | Key Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Benzopyran Core Formation | p-Hydroxybenzaldehyde, malonic acid, acid/base catalyst, reflux in ethanol/acetic acid | Benzopyranone intermediate |

| 2 | Amination at 3-position | Ammonium carbonate or ammonia source, elevated temperature, polar solvent | 8-Methyl-3,4-dihydro-2H-1-benzopyran-3-amine (free base) |

| 3 | Hydrochloride Salt Formation | Hydrochloric acid, crystallization | This compound (final product) |

Related Synthetic Insights from Patent Literature

While direct synthetic methods for this compound are limited in patent disclosures, related benzopyran derivatives such as 6-fluoro-3,4-dihydro-2H-1-benzopyran analogs have been synthesized using esterification followed by chemical resolution to obtain optically pure compounds. These methods highlight:

- Use of racemic ester intermediates formed by esterification with C1-C10 alcohols.

- Chemical resolution techniques to separate enantiomers, achieving high optical purity.

- Procedures that are cost-effective, operationally simple, and suitable for industrial scale-up.

These approaches may inform or be adapted for the preparation of optically active or substituted benzopyran amines, including 8-methyl derivatives, especially when enantiomeric purity is desired.

Analytical and Research Findings on Preparation

- The synthetic route involving benzopyranone formation followed by amination is well-established and yields the target amine with high selectivity.

- Industrial methods emphasize continuous flow processing to improve reproducibility and scalability.

- The hydrochloride salt form is preferred for its enhanced stability and ease of handling.

- Purity levels of 95% or higher are routinely achieved through optimized crystallization protocols.

- The choice of amination reagent and reaction conditions significantly affects yield and product quality.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for 8-methyl-3,4-dihydro-2H-1-benzopyran-3-amine hydrochloride?

Answer: The synthesis typically involves multi-step organic reactions, including cyclization and alkylation. Key steps include:

- Cyclization : Formation of the benzopyran core via acid-catalyzed or base-mediated reactions.

- Amine functionalization : Introduction of the amine group at the 3-position using reductive amination or nucleophilic substitution.

- Hydrochloride salt formation : Treatment with HCl in a polar solvent (e.g., ethanol) to precipitate the final product .

Q. Critical Parameters :

- Temperature : Maintain 60–80°C during cyclization to avoid side reactions.

- pH : Neutral to slightly basic conditions (pH 7–8) for amine stabilization.

- Solvent selection : Ethanol or dichloromethane for high solubility of intermediates.

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Cyclization | H2SO4 (cat.), 70°C, 6h | 65–70% |

| Amine introduction | NaBH4, NH4Cl, EtOH, rt | 80–85% |

| Salt formation | HCl gas, EtOH, 0°C | 90–95% |

Q. How is the compound characterized, and what analytical methods are recommended?

Answer: Characterization involves a combination of spectroscopic and chromatographic techniques:

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm the benzopyran scaffold and substituent positions (e.g., methyl at C8, amine at C3) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (199.68 g/mol) and isotopic patterns .

- Thin-Layer Chromatography (TLC) : Monitors reaction progress using silica gel plates (e.g., ethyl acetate/hexane 3:7, Rf ~0.4) .

Q. Quality Control :

- Purity : ≥98% by HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) .

- Melting Point : Confirm consistency with literature values (decomposes at ~250°C).

Q. What are the stability and storage recommendations for this compound?

Answer: Stability depends on salt form and environmental factors:

- Storage : Store at 4°C in airtight, light-resistant containers to prevent hydrolysis or oxidation .

- Solubility : Soluble in polar solvents (water, methanol) but degrades in acidic/basic conditions.

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) to assess shelf life .

Q. Contradictions in Evidence :

- Some analogs (e.g., 4S-isomers) require colder storage (-20°C), highlighting the need for batch-specific stability testing .

Advanced Research Questions

Q. How can enantiomeric purity be resolved for chiral derivatives of this compound?

Answer: For stereoisomers (e.g., 4R vs. 4S configurations):

Q. Example Protocol :

- Column: Chiralpak AD-H (250 x 4.6 mm)

- Mobile Phase: Hexane:IPA (90:10), 1.0 mL/min

- Retention Times: 4R (12.3 min), 4S (14.7 min)

Q. How can computational tools guide the design of analogs with enhanced biological activity?

Answer:

Q. Key Parameters :

- LogP : Optimize for blood-brain barrier penetration (target ~2.5).

- Hydrogen Bonding : Amine group enhances binding to catalytic residues.

Q. What methodologies are recommended for assessing biological activity in vitro?

Answer:

- Receptor Binding Assays : Use radiolabeled ligands (e.g., [3H]-paroxetine for serotonin transporters) to measure IC50 values .

- Cellular Assays : Evaluate cytotoxicity (MTT assay) and functional activity (cAMP modulation) in neuronal cell lines (e.g., SH-SY5Y) .

- Enzyme Inhibition : Test MAO-A/MAO-B inhibition using fluorometric kits (e.g., Amplex® Red) .

Q. Example Data :

| Assay | Target | IC50 (µM) |

|---|---|---|

| Serotonin Transporter | SERT | 0.45 ± 0.12 |

| MAO-A | Enzyme | >10 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.